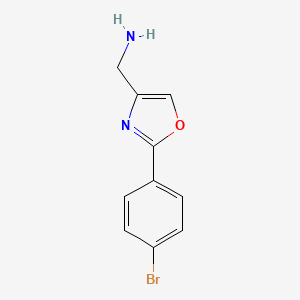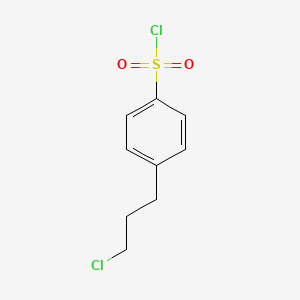
(2-(4-Bromophenyl)oxazol-4-YL)methanamine
Descripción general
Descripción
(2-(4-Bromophenyl)oxazol-4-YL)methanamine is an organic compound that has garnered significant interest in scientific research due to its potential pharmacological properties. It is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further connected to a methanamine group. This compound is known for its stability and unique reactivity, making it a valuable subject in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)oxazol-4-YL)methanamine typically involves the following steps:
Formation of the Oxazole Ring: The initial step involves the cyclization of a suitable precursor, such as a bromophenyl-substituted nitrile, with an appropriate amine under acidic or basic conditions to form the oxazole ring.
Introduction of the Methanamine Group: The oxazole intermediate is then subjected to a reductive amination reaction with formaldehyde and a suitable amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with various functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the oxazole ring to more saturated heterocycles.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products:
Oxidation Products: Oxazole derivatives with various functional groups.
Reduction Products: Saturated heterocycles.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
(2-(4-Bromophenyl)oxazol-4-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which (2-(4-Bromophenyl)oxazol-4-YL)methanamine exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl group and oxazole ring allow for binding to various enzymes and receptors, modulating their activity. This compound can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
(2-(2-Bromophenyl)oxazol-4-YL)methanamine: Similar in structure but with the bromine atom positioned differently, leading to variations in reactivity and biological activity.
(2-(4-Chlorophenyl)oxazol-4-YL)methanamine:
(2-(4-Methylphenyl)oxazol-4-YL)methanamine: The presence of a methyl group instead of bromine alters the compound’s hydrophobicity and reactivity.
Uniqueness: (2-(4-Bromophenyl)oxazol-4-YL)methanamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in studies exploring its pharmacological potential.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRVNFOBHGKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703588 | |
| Record name | 1-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724412-56-0 | |
| Record name | 1-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















